molecular formula C29H27FN4O6S B11077168 Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11077168
M. Wt: 578.6 g/mol
InChI Key: SOVKZCGEXLVSLM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound featuring multiple functional groups, including an imidazolidinone ring, ethoxyphenyl, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The synthesis may start with commercially available precursors such as 3-ethoxyphenylamine and 3-fluorobenzoyl chloride, which undergo various coupling and condensation reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a potential drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with molecular targets in biological systems. The compound may act as an agonist or antagonist to specific receptors, enzymes, or proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of both ethoxyphenyl and fluorophenyl moieties distinguish it from other similar compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C29H27FN4O6S

Molecular Weight

578.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(3-ethoxyanilino)-2-oxoethyl]-3-[(3-fluorobenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C29H27FN4O6S/c1-3-39-23-10-6-9-21(16-23)31-25(35)17-24-27(37)33(22-13-11-18(12-14-22)28(38)40-4-2)29(41)34(24)32-26(36)19-7-5-8-20(30)15-19/h5-16,24H,3-4,17H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

SOVKZCGEXLVSLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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